N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide
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Description
N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H19ClF3N3O and its molecular weight is 361.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
A compound with a similar structure, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferases . These enzymes catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
Based on the information about ml267, it can be inferred that the compound might interact with its target enzymes and inhibit their activity . This inhibition could potentially lead to a disruption in the post-translational modification processes that are vital for bacterial cell viability and virulence .
Biochemical Pathways
Given its potential inhibitory effect on bacterial phosphopantetheinyl transferases, it can be inferred that the compound might affect the biochemical pathways involving these enzymes . The downstream effects of such inhibition could include a decrease in bacterial cell viability and virulence .
Result of Action
Based on the potential inhibitory effect on bacterial phosphopantetheinyl transferases, it can be inferred that the compound might lead to a decrease in bacterial cell viability and virulence .
Properties
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClF3N3O/c1-22(15(24)10-2-3-10)12-4-6-23(7-5-12)14-13(17)8-11(9-21-14)16(18,19)20/h8-10,12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMLPTXPEDPKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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